REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].S([O-])([O-])(=O)=O.[K+].[K+].C[O-].[Ca+2:16].C[O-]>>[CH2:3]([C:4]([O-:6])=[O:5])[CH2:2][NH2:1].[CH2:3]([C:4]([O-:6])=[O:5])[CH2:2][NH2:1].[Ca+2:16] |f:1.2.3,4.5.6,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
calcium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Ca+2].C[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |